2-(3-Fluorophenylthio)ethyl-1-chloride

Description

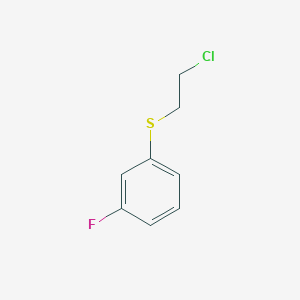

2-(3-Fluorophenylthio)ethyl-1-chloride (IUPAC name: 1-chloro-2-[(3-fluorophenyl)sulfanyl]ethane) is an organosulfur compound characterized by a fluorophenylthio group linked to a chlorinated ethyl chain. Its molecular structure features a sulfur atom bridging a 3-fluorophenyl ring and a two-carbon chain terminating in a reactive chloride group. This compound is typically synthesized via nucleophilic substitution reactions, where a thiolate anion (derived from 3-fluorothiophenol) displaces a leaving group (e.g., halide) on a 1,2-dichloroethane precursor.

The compound’s reactivity stems from the labile chloride group, making it a valuable intermediate in organic synthesis, particularly in the preparation of thioether-containing pharmaceuticals, agrochemicals, or polymer precursors.

Properties

Molecular Formula |

C8H8ClFS |

|---|---|

Molecular Weight |

190.67 g/mol |

IUPAC Name |

1-(2-chloroethylsulfanyl)-3-fluorobenzene |

InChI |

InChI=1S/C8H8ClFS/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2 |

InChI Key |

UHBAKLKNUGVRIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)SCCCl)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

Comparison Compound: 2-(3-Chlorophenylthio)ethyl-1-chloride Replacing fluorine with chlorine at the phenyl ring’s meta position increases molecular weight (due to chlorine’s higher atomic mass) and alters electronic properties. Chlorine, while also electron-withdrawing, exhibits weaker inductive effects but may contribute to greater lipophilicity, impacting membrane permeability in biological systems.

Evidence: Studies on thiourea derivatives, such as 3-acetyl-1-(3-chlorophenyl)thiourea, demonstrate that chlorine substitution enhances enzyme inhibition potency compared to non-halogenated analogs, likely due to improved hydrophobic interactions .

Thioether vs. Ether Linkages

Comparison Compound: N-Benzoyl-N′-[2-(4-chlorophenoxy)-acetyl]-hydrazides (6a–f) Compounds with phenoxy (oxygen-bridged) groups, such as those in Journal of Applied Pharmaceutical Science (2019), exhibit distinct biological profiles compared to thioether analogs. Thioethers generally have higher lipophilicity and metabolic stability due to sulfur’s lower electronegativity and resistance to oxidative degradation. For example, the cited hydrazides showed moderate antifungal activity against Candida albicans (MIC: 8–32 µg/mL), but thioether-containing compounds like 2-(3-fluorophenylthio)ethyl-1-chloride may offer enhanced bioavailability and target binding .

Positional Isomerism

Comparison Compound: 2-(4-Fluorophenylthio)ethyl-1-chloride Shifting the fluorine substituent from the meta to para position on the phenyl ring modifies steric and electronic environments. However, meta-substitution may enhance dipole moments, influencing solubility in polar solvents.

Physicochemical Properties

| Property | This compound | 2-(3-Chlorophenylthio)ethyl-1-chloride | N-Benzoyl-N′-[2-(4-chlorophenoxy)-acetyl]-hydrazide (6c) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~202.6 | ~219.1 | ~349.8 |

| LogP (Predicted) | 2.8 | 3.2 | 1.9 |

| Key Functional Groups | Thioether, Fluorine, Chloride | Thioether, Chlorine, Chloride | Ether, Chlorine, Hydrazide |

| Bioactivity (Example) | Not reported | Not reported | Antifungal (MIC: 16 µg/mL) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.